Lirimilast Lirimilast Lirimilast is a PDE4 inhibitor with anti-inflammatory potential.
Brand Name: Vulcanchem
CAS No.: 329306-27-6
VCID: VC0533279
InChI: InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)
SMILES: CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
Molecular Formula: C17H12Cl2N2O6S
Molecular Weight: 443.3 g/mol

Lirimilast

CAS No.: 329306-27-6

Cat. No.: VC0533279

Molecular Formula: C17H12Cl2N2O6S

Molecular Weight: 443.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lirimilast - 329306-27-6

Specification

CAS No. 329306-27-6
Molecular Formula C17H12Cl2N2O6S
Molecular Weight 443.3 g/mol
IUPAC Name [3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate
Standard InChI InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)
Standard InChI Key YPFLFUJKZDAXRA-UHFFFAOYSA-N
SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
Canonical SMILES CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
Appearance Solid powder

Introduction

Biochemical Characteristics and Mechanism of Action

Structural Features and PDE4 Selectivity

Lirimilast belongs to the benzofuran class of PDE4 inhibitors, characterized by a fused bicyclic aromatic system that optimizes binding to the catalytic site of PDE4 enzymes . The compound exhibits nanomolar-range inhibition of PDE4, with a reported IC50 value of 42 nM against PDE4 isolated from human polymorphonuclear leukocytes (PMNL) . This inhibitory potency exceeds that of first-generation PDE4 inhibitors like Cilomilast by approximately fivefold under equivalent experimental conditions .

The structural basis for Lirimilast's selectivity arises from interactions with conserved residues in the PDE4 catalytic domain, particularly the glutamine residue governing substrate specificity . Molecular modeling studies suggest that Lirimilast's benzofuran moiety occupies the hydrophobic pocket (H-pocket) of the PDE4 active site, while its substituents form hydrogen bonds with the metal-binding domain (M-site) . This dual interaction confers both high affinity and isoform selectivity, as demonstrated by Lirimilast's >100-fold selectivity for PDE4 over other PDE families in enzymatic assays .

cAMP Modulation and Downstream Effects

By inhibiting PDE4-mediated hydrolysis of cyclic adenosine monophosphate (cAMP), Lirimilast elevates intracellular cAMP levels in leukocytes and structural cells of the respiratory system . In human PMNL, Lirimilast (100 nM) increases cAMP concentrations by 3.5-fold within 15 minutes, suppressing the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotriene B4 . The compound's anti-inflammatory effects are mediated through cAMP-dependent protein kinase A (PKA) activation, which:

  • Phosphorylates transcription factors like CREB to enhance anti-apoptotic gene expression

  • Inhibits nuclear factor-kappa B (NF-κB) translocation, reducing cytokine production

  • Downregulates adhesion molecule expression on endothelial cells

Table 1: Comparative Pharmacological Profiles of PDE4 Inhibitors

ParameterLirimilastCilomilastCDP-840
PDE4 IC50 (nM)4221045
Selectivity (PDE4/PDE3)>1000500900
Oral ED50 in Rat Model*3 mg/kg10 mg/kg6 mg/kg
Therapeutic Ratio†1:301:151:20

*Neutrophilic lung inflammation model; †Ratio of anti-inflammatory efficacy to emetic liability .

Preclinical Pharmacological Evaluation

In Vitro Potency and Cellular Effects

Lirimilast demonstrates broad anti-inflammatory activity across multiple cell types relevant to respiratory pathology:

  • Alveolar Macrophages: Reduces LPS-induced TNF-α production by 78% at 100 nM

  • CD4+ T Cells: Suppresses interleukin-2 (IL-2) secretion by 65% through cAMP-mediated T-cell receptor inhibition

  • Airway Smooth Muscle: Attenuates histamine-induced contraction by 40% via cAMP-dependent relaxation mechanisms

The compound's cellular selectivity is evidenced by its 30-fold greater potency in suppressing neutrophil elastase release compared to its effects on gastric acid secretion—a key determinant of its improved gastrointestinal tolerability .

In Vivo Efficacy in Disease Models

Animal studies highlight Lirimilast's dose-dependent anti-inflammatory effects:

Guinea Pig COPD Model

  • Oral administration (3 mg/kg) reduces bronchial neutrophilia by 62% and decreases airway hyperresponsiveness to methacholine by 45%

  • Lung IL-8 levels are suppressed by 58% compared to vehicle controls

Primate Asthma Model

  • Daily dosing (0.1 mg/kg) achieves 73% inhibition of late-phase asthmatic response

  • Bronchoalveolar lavage eosinophil counts decrease by 81% after 7-day treatment

Notably, Lirimilast maintains efficacy in glucocorticoid-resistant inflammation models, suggesting utility in severe asthma phenotypes refractory to standard therapies .

Therapeutic Applications and Clinical Considerations

Chronic Obstructive Pulmonary Disease (COPD)

Lirimilast's dual bronchodilatory and anti-inflammatory effects position it as a promising COPD therapeutic:

  • Reduces exacerbation frequency by 42% in 6-month primate studies

  • Improves forced expiratory volume in 1 second (FEV1) by 12% when combined with β2-agonists

  • Demonstrates superior mucus clearance compared to roflumilast in ciliary beat frequency assays

Asthma Management

Preclinical data support Lirimilast's role in moderate-to-severe asthma:

  • Inhibits allergen-induced bronchoconstriction by 55% in sensitized guinea pigs

  • Synergizes with inhaled corticosteroids to reduce airway remodeling markers (TGF-β1, MMP-9) by 68%

Future Directions and Combination Therapies

Emerging research explores Lirimilast's potential beyond respiratory diseases:

  • Neuroinflammation: Reduces microglial TNF-α production by 89% in spinal cord injury models

  • Oncology: Demonstrates synergistic cytotoxicity with BRD4 inhibitors in small-cell lung cancer cell lines (H446)

Table 2: Combination Therapy Data in H446 SCLC Cells

Agent 1Agent 2Synergy ScoreMedian Excess
LirimilastJQ1 (Brd4i)0.9191474.33821
3-BromopyruvateJQ10.8857472.92631
LonidamineJQ10.9004969.3692

Data from high-throughput screening show Lirimilast-JQ1 combinations produce superior cancer cell killing compared to other PDE4 inhibitor pairings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator